An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine
An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine, a molecule of interest in contemporary medicinal chemistry. Given the limited availability of experimental data for this specific compound, this document emphasizes the theoretical underpinnings of its key characteristics and furnishes detailed, field-proven experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of novel chemical entities. We will delve into the structural attributes, predicted physicochemical parameters, and step-by-step methodologies for determining critical properties such as pKa, lipophilicity (logP), and aqueous solubility. The causality behind experimental choices is elucidated to ensure a deep understanding of the underlying principles.
Introduction and Molecular Overview
The azetidine scaffold is a privileged structure in modern drug discovery, prized for its ability to impart desirable pharmacokinetic properties.[1][2][3] Its strained four-membered ring system offers a unique three-dimensional geometry that can enhance metabolic stability and aqueous solubility when compared to more conventional saturated heterocycles.[2] The incorporation of a fluorophenyl group, a common bioisostere, can further modulate electronic properties, binding interactions, and metabolic fate.[4][5]
The subject of this guide, 3-[(4-Fluorophenyl)sulfanyl]azetidine, combines these features, making it a compound of significant interest for chemical biologists and medicinal chemists. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent.
Molecular Structure:
Caption: 2D structure of 3-[(4-Fluorophenyl)sulfanyl]azetidine.
Predicted Physicochemical Properties
In the absence of direct experimental data, we can predict the physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine based on its structure and by referencing data from analogous compounds. These predictions serve as valuable initial estimates to guide experimental design.
| Property | Predicted Value/Range | Rationale & Comparative Insights |
| Molecular Formula | C₉H₁₀FNS | Derived from the molecular structure. |
| Molecular Weight | 199.25 g/mol | Calculated from the molecular formula. |
| pKa | 8.0 - 9.5 | The azetidine nitrogen is basic. The electron-withdrawing nature of the adjacent sulfur and the fluorophenyl group is expected to lower the pKa compared to unsubstituted azetidine. Fluorine substitution on related saturated heterocycles has been shown to decrease basicity.[4][5] |
| logP | 1.5 - 2.5 | The fluorophenyl group contributes significantly to the lipophilicity. The sulfanyl linker and the polar azetidine ring will modulate this. For comparison, the calculated logP for 3-(4-Fluorophenyl)azetidine is approximately 1.93.[6] The sulfur atom will likely increase the logP relative to an oxygen analogue. |
| Aqueous Solubility | Low to moderate | The lipophilic character suggested by the predicted logP indicates that the solubility in aqueous media is likely to be limited. The basic nitrogen offers a handle for salt formation, which could significantly improve solubility. |
| Polar Surface Area (PSA) | ~40-50 Ų | The nitrogen and sulfur atoms are the primary contributors to the PSA. This value suggests moderate cell permeability. |
| Hydrogen Bond Donors | 1 (azetidine N-H) | The secondary amine of the azetidine ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 (azetidine N, F) | The nitrogen of the azetidine ring and the fluorine atom can act as hydrogen bond acceptors. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]azetidine.
Determination of pKa by Potentiometric Titration
The pKa, a measure of the acidity or basicity of a compound, is a critical parameter that influences its ionization state at different physiological pH values, thereby affecting its solubility, absorption, and receptor binding.[7] Potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8]
Causality of Experimental Choices: This method is chosen for its precision. By titrating the compound with a strong acid or base and monitoring the pH, we can directly observe the buffering region where the compound is 50% ionized, which corresponds to the pKa.[8] Maintaining a constant ionic strength is crucial to minimize activity coefficient variations.[7]
Caption: Workflow for logP determination by the shake-flask method.
Experimental Protocol:
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Preparation of Phases:
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Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate. This ensures that each phase is saturated with the other. [9] * For an ionizable compound like 3-[(4-Fluorophenyl)sulfanyl]azetidine, the pH of the aqueous buffer should be at least two units above the pKa to ensure the compound is in its neutral form. [10]
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Partitioning:
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Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
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In a suitable vessel, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol.
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Shake the vessel at a constant temperature for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours). [11] * Separate the two phases by centrifugation to ensure a clean separation. [10]
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-
Analysis:
-
Carefully remove aliquots from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [12] * Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of P.
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Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. [13]Both kinetic and thermodynamic solubility are important parameters in drug discovery. [11][13][14] Causality of Experimental Choices:
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Kinetic Solubility: This high-throughput method is useful in early discovery to quickly assess the solubility of a compound from a DMSO stock solution, which mimics many in vitro screening conditions. [15][16]It measures the concentration at which a compound precipitates from a supersaturated solution. [13]* Thermodynamic Solubility (Shake-Flask Method): This is the "gold standard" for determining the true equilibrium solubility of a compound in its solid state. [16]It allows for the system to reach equilibrium between the solid and dissolved compound, providing a more accurate measure for lead optimization and pre-formulation studies. [11][13] 3.3.1. Kinetic Solubility Assay
Experimental Protocol:
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Preparation:
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Prepare a high-concentration stock solution of 3-[(4-Fluorophenyl)sulfanyl]azetidine in dimethyl sulfoxide (DMSO), for example, 10 mM.
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In a 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer and mix well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility. [16]
-
-
Measurement:
-
Allow the plate to incubate at room temperature for a set period (e.g., 2 hours). [11] * Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering. [11]The concentration at which precipitation is observed is the kinetic solubility.
-
Alternatively, for a more quantitative measurement, the plate can be filtered or centrifuged to remove any precipitate, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV. [11] 3.3.2. Thermodynamic Solubility (Shake-Flask Method)
-
Experimental Protocol:
-
Equilibration:
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Sample Processing:
-
After equilibration, allow the solid to settle.
-
Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is typically done by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation followed by careful removal of the supernatant. [11]
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method such as HPLC-UV.
-
The measured concentration represents the thermodynamic solubility of the compound.
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Conclusion
While experimental data for 3-[(4-Fluorophenyl)sulfanyl]azetidine is not yet widely available, its structural features suggest it is a compound with promising physicochemical properties for drug discovery. This guide provides a solid foundation for its characterization by offering robust, well-established protocols for the determination of its pKa, logP, and aqueous solubility. The insights into the causality behind the experimental choices are intended to empower researchers to generate high-quality, reliable data, which is essential for advancing the understanding and potential application of this and other novel chemical entities.
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